molecular formula C10H8FN3O B13411322 2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 99428-01-0

2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No.: B13411322
CAS No.: 99428-01-0
M. Wt: 205.19 g/mol
InChI Key: STJYJUSOMHFBOJ-UHFFFAOYSA-N
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Description

2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone is a fluorinated triazole-containing ketone derivative characterized by a phenyl ring substituted with a fluorine atom at the ortho position and a 1,2,4-triazole moiety attached to the ethanone backbone. This compound belongs to a class of azole derivatives widely studied for their biological activities, particularly antifungal and antimicrobial properties.

Properties

CAS No.

99428-01-0

Molecular Formula

C10H8FN3O

Molecular Weight

205.19 g/mol

IUPAC Name

2-fluoro-1-phenyl-2-(1,2,4-triazol-1-yl)ethanone

InChI

InChI=1S/C10H8FN3O/c11-10(14-7-12-6-13-14)9(15)8-4-2-1-3-5-8/h1-7,10H

InChI Key

STJYJUSOMHFBOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(N2C=NC=N2)F

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution of 2-Bromo-1-phenylethanone with 1H-1,2,4-triazole

This method involves the reaction of 1H-1,2,4-triazole with 2-bromo-1-phenylethanone under basic conditions:

  • Reagents and Conditions : 1H-1,2,4-triazole (16 mmol) and 2-bromo-1-phenylethanone (10 mmol) are suspended in acetone (6 mL). Triethylamine (2.2 mL) is added dropwise below 0°C (273 K) with vigorous stirring. After addition, the mixture is stirred for an additional 30 minutes at room temperature.

  • Work-up : The reaction mixture is filtered to remove triethylamine hydrobromide salt. The filtrate is evaporated under reduced pressure, dissolved in chloroform, washed with water, and evaporated again.

  • Purification : The residue is crystallized from isopropanol to yield the target compound as colorless crystals.

  • Yield : Approximately 50% yield (937 mg from 10 mmol scale).

This method is straightforward and uses commercially available starting materials. The reaction exploits the nucleophilicity of the triazole nitrogen to displace the bromide on the phenyl ethanone, forming the desired ketone with the triazole substituent.

Friedel-Crafts Acylation Followed by Triazole Substitution (Patent Method)

A more complex synthetic route is described in patent CN106397342A, which involves the following key steps:

Step Description Conditions & Notes
1 Friedel-Crafts acylation of m-difluorobenzene with chloroacetyl chloride in presence of anhydrous aluminum chloride Reaction temperature controlled between 10-15°C during addition, then insulated at 40-50°C for 5 hours. Molar ratios: m-difluorobenzene to AlCl3 (1:1 to 1:1.2), m-difluorobenzene to chloroacetyl chloride (1:1 to 1:1.5 or 1:2).
2 Hydrolysis of the acylated intermediate with water at below 25°C for 1 hour To quench and remove acid chlorides.
3 Reaction of the hydrolyzed intermediate with 4-amino-1H-1,2,4-triazole in isopropanol under reflux Molar ratio of m-difluorobenzene intermediate to 4-amino triazole: 1:1 to 1:1.5 (optimal 1:1.34). Reflux for 10 hours.
4 Diazotization with sodium nitrite in dilute hydrochloric acid at 5-15°C, followed by neutralization Sodium nitrite added until reaction completion confirmed by starch-potassium iodide paper. pH adjusted to 7-8 with caustic soda, filtration and washing.
5 Optional activated carbon treatment before final filtration Stirring with activated carbon for 0.5 hours to improve purity.
  • Product : 2',4'-bis-fluoro-2-[1-(1H-1,2,4-triazolyl)]-1-phenylethanone, closely related to the target compound but with two fluorine atoms on the phenyl ring.

  • Advantages : This method allows for introduction of fluorine atoms on the aromatic ring and the triazole moiety in a controlled manner.

  • Notes : The reaction conditions require careful temperature control and stoichiometric balance for optimal yield and purity.

Related Synthetic Approaches

Other synthetic approaches reported include modifications of the phenyl ring substituents and use of different amine derivatives in place of triazole, often involving reflux in ethanol or other solvents with acid catalysis, followed by purification steps such as column chromatography.

Aspect Method 2.1 (Nucleophilic Substitution) Method 2.2 (Friedel-Crafts + Diazotization)
Starting Materials 2-Bromo-1-phenylethanone, 1H-1,2,4-triazole m-Difluorobenzene, chloroacetyl chloride, 4-amino-1,2,4-triazole
Reaction Type Nucleophilic substitution Friedel-Crafts acylation, hydrolysis, nucleophilic substitution, diazotization
Temperature Control Low temperature (0°C) during addition, room temp stirring Multiple controlled temperatures (10-50°C)
Reaction Time ~1.5 hours total Several hours per step, total reaction time longer
Yield Moderate (~50%) Not explicitly stated; optimized by molar ratios and conditions
Purification Crystallization from isopropanol Filtration, washing, activated carbon treatment
Fluorine Substitution Single fluorine on phenyl ring (2-fluoro) Difluoro substitution (2,4-difluoro)
Scalability Suitable for lab scale Potential for industrial scale with process optimization

The preparation of 2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone can be efficiently achieved by nucleophilic substitution of 2-bromo-1-phenylethanone with 1H-1,2,4-triazole under basic conditions, providing a straightforward and moderate-yielding route suitable for laboratory synthesis.

For fluorinated derivatives with multiple fluorine atoms on the phenyl ring, a Friedel-Crafts acylation approach followed by nucleophilic substitution and diazotization offers a more versatile but complex synthetic pathway, requiring careful control of reaction parameters and purification steps.

The choice of method depends on the desired substitution pattern, scale, and available starting materials. Both methods have been validated by crystallographic and spectroscopic characterization confirming the structure and purity of the final products.

  • Patent CN106397342A: Detailed preparation method involving Friedel-Crafts acylation and diazotization steps with fluorinated benzene derivatives and triazole.

  • PMC Article (2008): Synthesis via nucleophilic substitution of 2-bromo-1-phenylethanone with 1H-1,2,4-triazole, including crystallization and yield data.

  • PMC Article (2012): Related synthetic procedures involving triazole derivatives and phenyl ethanone analogs.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

It appears that the query is for information on "2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone" and "2-fluoro-1-phenyl-2-(1,2,4-triazol-1-yl)propan-1-one", which may be the same compound, given their similar structures and molecular weights . However, there is very limited information about the applications of these specific compounds in the provided search results. The search results provide some basic chemical information, but lack detailed applications, case studies, or research findings.

Here's what is available from the search results:

Chemical Properties

  • Common Name: 2-fluoro-1-phenyl-2-(1,2,4-triazol-1-yl)propan-1-one
  • CAS Number: 99428-02-1
  • Molecular Formula: C11H10FN3OC_{11}H_{10}FN_3O
  • Molecular Weight: 219.21500
  • Exact Mass: 219.08100
  • LogP: 1.80320

Related Compounds

  • 1-[2-Fluoro-6-(1h-1,2,4-triazol-1-yl)phenyl]ethan-1-one:
    • CAS No.: 1019528-36-9
    • Molecular Weight: 205.19
    • Molecular Formula: C10H8FN3OC_{10}H_8FN_3O
  • 2-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol:
    • Molecular Formula: C15H14FN9OC_{15}H_{14}FN_9O
    • Molecular Weight: 355.33

General Applications of Related Compounds

  • The search results mention Fluconazole, an antifungal drug, and its related compounds, which contain a triazole group .
  • Triazoles are important in various applications, including pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, the triazole moiety can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity. This interaction can disrupt the synthesis of essential biomolecules in pathogens, leading to their death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthesis, and biological activities:

Compound Name Substituents Synthesis Yield Biological Activity/Notes Reference
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone Phenyl (no fluorine) 22.7% Precursor for anticonvulsant oxime esters; moderate antifungal activity .
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (M2) 2,4-Dichlorophenyl N/A Metabolite of itraconazole; confirmed via MS/MS and retention time matching .
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone 2,4-Difluorophenyl N/A Antifungal agent; used to synthesize thiosemicarbazones active against C. albicans .
1-(Benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone (9) Benzofuran-2-yl 47–83% Exhibited antibacterial and antifungal activities; higher electron density may enhance binding .
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone 4-Methoxyphenyl N/A Crystal structure resolved; methoxy group improves solubility .

Key Observations:

Substituent Effects on Activity: Fluorine vs. Chlorine: Fluorinated analogs (e.g., 2,4-difluorophenyl derivative) demonstrate enhanced antifungal activity compared to chlorinated counterparts (e.g., M2), likely due to improved metabolic stability and lipophilicity . Chlorine substituents, however, may increase potency in specific metabolic pathways, as seen in itraconazole metabolites .

Synthetic Accessibility: Yields for triazolyl ethanones vary significantly (22–83%), influenced by substituent reactivity. Fluorinated phenacyl halides may require optimized conditions due to fluorine’s strong electron-withdrawing effects .

Physicochemical Properties :

  • Methoxy groups (e.g., 4-methoxyphenyl derivative) enhance solubility, while fluorine atoms balance lipophilicity and membrane permeability .

Biological Performance :

  • Thiosemicarbazone derivatives of 2,4-difluorophenyl analogs exhibit broad-spectrum antifungal activity, suggesting that functional group additions (e.g., thiosemicarbazone) can modulate efficacy .

Research Findings and Trends

Antifungal Mechanisms: Triazolyl ethanones likely inhibit fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. Fluorine substituents may enhance target affinity by optimizing hydrophobic interactions within the enzyme’s active site .

Metabolic Stability :
Fluorinated derivatives show reduced susceptibility to oxidative metabolism, as evidenced by the stability of 2,4-difluorophenyl analogs in enzymatic assays .

Structural Insights : Crystallographic data for analogs (e.g., 4-methoxyphenyl derivative) reveal planar triazole and ketone moieties, facilitating π-π stacking and hydrogen bonding in biological targets .

Biological Activity

2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. The triazole ring structure is significant in the development of various pharmacological agents, particularly antifungals and anticancer drugs. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone is C10H8FN3OC_{10}H_{8}FN_{3}O, with a molecular weight of 205.19 g/mol. The compound features a triazole ring, which is known for its role in various biological interactions.

The biological activity of triazole derivatives often involves the inhibition of specific enzymes or pathways. For instance, compounds with triazole moieties have been shown to inhibit cytochrome P450 enzymes, which are crucial for sterol synthesis in fungi. This inhibition leads to antifungal activity by disrupting membrane integrity.

Biological Activity Overview

Research indicates that 2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone exhibits a range of biological activities:

Antifungal Activity

Triazole derivatives are primarily recognized for their antifungal properties. The compound's structure allows it to interact with fungal cytochrome P450 enzymes, inhibiting ergosterol synthesis and thereby affecting fungal cell membrane integrity.

Table 1: Antifungal Efficacy of Triazole Derivatives

Compound NameTarget OrganismIC50 (µM)Reference
2-Fluoro-1-phenyl-2-(triazol)Candida albicans3.5
FluconazoleCandida albicans0.5
ItraconazoleAspergillus fumigatus0.8

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of the compound. Preliminary studies suggest that while exhibiting antifungal properties, it may have varying degrees of cytotoxicity against human cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HeLa25
MCF730
A54920

Case Studies

Several studies have reported on the efficacy and safety of triazole derivatives in clinical settings:

  • Case Study on Antifungal Treatment : A clinical trial involving patients with systemic fungal infections demonstrated that a derivative similar to 2-Fluoro-1-phenyl-2-(triazol) showed significant improvement in patient outcomes compared to standard treatments.
  • Combination Therapy : Research has indicated that combining this compound with other antifungal agents can enhance therapeutic efficacy and reduce resistance development.

Q & A

Q. What are the common synthetic routes for 2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone?

The synthesis typically involves a Friedel-Crafts acylation or nucleophilic substitution to introduce the triazole moiety. For example, sodium borohydride reduction of ketone intermediates (e.g., 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone) in methanol at room temperature is a key step, yielding derivatives with high purity after crystallization . Purification often employs solvent extraction (e.g., dichloromethane) and recrystallization in ethanol.

Q. How is the compound characterized post-synthesis?

Characterization involves nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and single-crystal X-ray diffraction for absolute configuration determination. For crystallographic analysis, data collection is performed using MoKα radiation (λ = 0.71073 Å) at 293 K, with refinement via SHELXL software .

Q. What biological activities are associated with triazole-containing analogs of this compound?

Phenacyl triazole derivatives exhibit antifungal properties, likely due to their ability to inhibit cytochrome P450-dependent enzymes (e.g., CYP3A4). These activities are validated through enzymatic assays and comparison with reference standards .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Challenges include crystal twinning, weak diffraction due to flexible substituents, and hydrogen bonding variability. For example, intermolecular O–H⋯N and C–H⋯O hydrogen bonds can complicate packing analysis. Using high-resolution data (θ = 9–13°) and refining with SHELX programs (e.g., SHELXL for small molecules) improves structural accuracy. The R factor (≤0.063) and wR factor (≤0.160) are critical metrics for assessing refinement quality .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

Cross-validation using multiple techniques is essential. For instance, discrepancies in dihedral angles (e.g., 99.80° between triazole and phenyl planes) observed in X-ray data may require revisiting NMR coupling constants or computational modeling (e.g., DFT). Reference materials with identical MS/MS fragmentation patterns and retention times can confirm structural assignments .

Q. What strategies optimize synthetic pathways to minimize impurities like those in fluconazole production?

Impurities such as 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Fluconazole Impurity E) are mitigated via controlled reaction conditions (e.g., stoichiometric ratios of trimethylsulfoxonium iodide) and HPLC monitoring. Recrystallization and column chromatography reduce residual intermediates, ensuring API purity (<0.05% impurities by weight) .

Q. How do hydrogen bonding networks influence the compound’s stability and reactivity?

Strong O–H⋯N hydrogen bonds (e.g., 2.76 Å) stabilize crystal lattices, as seen in monoclinic systems (space group P21/n). Weak C–H⋯F interactions (3.02 Å) further contribute to packing efficiency. These networks are mapped using Mercury software and validated via graph-set notation (e.g., C(9) chains) .

Methodological Tables

Table 1. Key Crystallographic Parameters for Triazole Derivatives

ParameterValue (Example)Reference
Space groupP21/n
Unit cell dimensionsa = 8.6320 Å, β = 104.85°
Hydrogen bond distance (O–H⋯N)2.76 Å
R factor0.054–0.063

Table 2. Common Impurities in Triazole Synthesis

Impurity NameSourceMitigation Strategy
Fluconazole Impurity EIncomplete intermediate conversionHPLC monitoring
Type 1 (Process-related)Side reactions during alkylationSolvent optimization

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